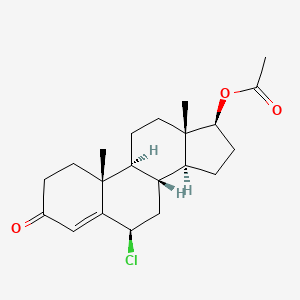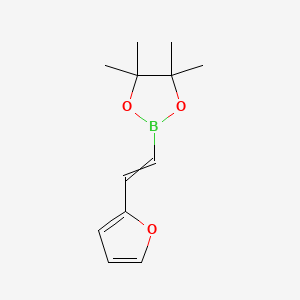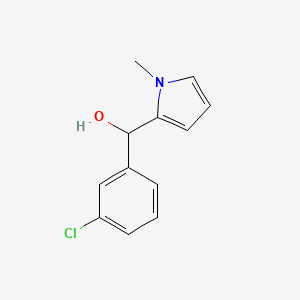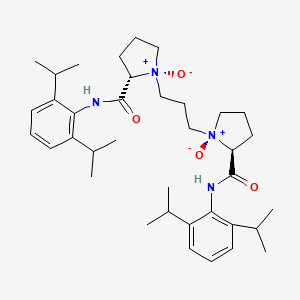
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt is a chemical compound with the molecular formula C5H4O6•2Li. It is a derivative of 4-hydroxy-2-ketoglutaric acid and is often used as an enzyme substrate in various biochemical applications. This compound is particularly significant in the study of metabolic pathways and enzyme reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt can be synthesized through the reaction of 4-hydroxy-2-ketoglutaric acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced crystallization and purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 4-hydroxy-2-ketoglutaric acid, which are useful in different biochemical applications.
Aplicaciones Científicas De Investigación
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound serves as a substrate for enzymes such as glutamic oxalacetic aminotransferase and 2-keto-4-hydroxyglutarate aldolase, which are involved in metabolic pathways.
Medicine: It is used in the study of metabolic disorders and enzyme deficiencies.
Industry: The compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt acts as a substrate for specific enzymes, such as 4-hydroxy-2-oxoglutarate aldolase. The hydroxyl group in the compound reacts with the amino group of lysine residues on proteins, producing an unstable intermediate. This intermediate eventually leads to the production of glutamate and glyceraldehyde 3-phosphate, which are essential for ATP synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-2-oxoglutaric acid lithium salt
- 2-Keto-4-hydroxyglutarate
- 4-Hydroxy-2-ketoglutaric acid
Uniqueness
DL-4-Hydroxy-2-ketoglutarate Dilithium Salt is unique due to its specific reactivity and role as a substrate for enzymes involved in metabolic pathways. Its dilithium salt form enhances its solubility and stability, making it more suitable for various biochemical applications compared to its analogs.
Propiedades
Fórmula molecular |
C5H4Li2O6 |
|---|---|
Peso molecular |
174.0 g/mol |
Nombre IUPAC |
dilithium;2-hydroxy-4-oxopentanedioate |
InChI |
InChI=1S/C5H6O6.2Li/c6-2(4(8)9)1-3(7)5(10)11;;/h2,6H,1H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |
Clave InChI |
OBBXAMVIWUVKBV-UHFFFAOYSA-L |
SMILES canónico |
[Li+].[Li+].C(C(C(=O)[O-])O)C(=O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)
![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)




![1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B13403244.png)


![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)

